molecular formula C12H12Cl2O3 B1360705 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid CAS No. 870287-01-7

6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

Cat. No. B1360705
CAS RN: 870287-01-7
M. Wt: 275.12 g/mol
InChI Key: JODYYXOXZXMYIF-UHFFFAOYSA-N
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Description

6-(2,5-Dichlorophenyl)-6-oxohexanoic acid, or DCOOH, is a compound of interest in the fields of scientific research and laboratory experiments. It is a derivative of hexanoic acid, an organic compound found naturally in some plants, and is composed of two chlorine atoms and an oxygen atom bonded to the hexanoic acid backbone. DCOOH is of particular interest due to its unique properties, as it is both a strong acid and a strong oxidizing agent.

Scientific Research Applications

  • Antibacterial Properties DCBH has been investigated for its potential antibacterial effects. Studies indicate activity against a broad spectrum of bacteria, including both Gram-positive and Gram-negative strains.
  • Antiparasitic Effects In vitro studies suggest that DCBH may exhibit antiparasitic activity. It has shown effectiveness against various parasites, including Leishmania and Trypanosoma species.
  • Hydrazone Chemistry

    • DCBH contains a hydrazone functional group (biguanide). Hydrazone derivatives are important in drug discovery due to their diverse biological activities .

properties

IUPAC Name

6-(2,5-dichlorophenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c13-8-5-6-10(14)9(7-8)11(15)3-1-2-4-12(16)17/h5-7H,1-4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODYYXOXZXMYIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645418
Record name 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,5-Dichlorophenyl)-6-oxohexanoic acid

CAS RN

870287-01-7
Record name 6-(2,5-Dichlorophenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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